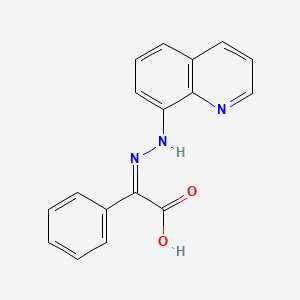
phenyl(8-quinolinylhydrazono)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(8-quinolinylhydrazono)acetic acid, also known as PQHA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PQHA has been extensively studied for its pharmacological properties and has shown promising results in the treatment of various diseases. In
科学研究应用
Phenyl(8-quinolinylhydrazono)acetic acid has been extensively studied for its pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. phenyl(8-quinolinylhydrazono)acetic acid has also been found to have antimicrobial activity against various bacterial strains. Additionally, phenyl(8-quinolinylhydrazono)acetic acid has shown potential as an anticancer agent, as it induces apoptosis in cancer cells.
作用机制
The exact mechanism of action of phenyl(8-quinolinylhydrazono)acetic acid is not fully understood. However, it is believed that phenyl(8-quinolinylhydrazono)acetic acid exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. phenyl(8-quinolinylhydrazono)acetic acid has also been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Biochemical and Physiological Effects
phenyl(8-quinolinylhydrazono)acetic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. These effects are due to the inhibition of COX enzymes and the subsequent decrease in prostaglandin production. phenyl(8-quinolinylhydrazono)acetic acid has also been found to have antimicrobial activity against various bacterial strains. Additionally, phenyl(8-quinolinylhydrazono)acetic acid has shown potential as an anticancer agent, as it induces apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of phenyl(8-quinolinylhydrazono)acetic acid is that it is relatively easy to synthesize. Additionally, phenyl(8-quinolinylhydrazono)acetic acid has been shown to have a low toxicity profile, making it a promising candidate for further research. However, one limitation of phenyl(8-quinolinylhydrazono)acetic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research of phenyl(8-quinolinylhydrazono)acetic acid. One potential direction is to explore the use of phenyl(8-quinolinylhydrazono)acetic acid in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to optimize the synthesis method of phenyl(8-quinolinylhydrazono)acetic acid and to better understand its mechanism of action. Finally, phenyl(8-quinolinylhydrazono)acetic acid could be further explored as a potential anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells.
Conclusion
In conclusion, phenyl(8-quinolinylhydrazono)acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. phenyl(8-quinolinylhydrazono)acetic acid has been extensively studied for its pharmacological properties and has shown promising results in the treatment of various diseases. Further research is needed to optimize the therapeutic potential of phenyl(8-quinolinylhydrazono)acetic acid and to better understand its mechanism of action.
合成方法
The synthesis of phenyl(8-quinolinylhydrazono)acetic acid involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with phenylhydrazine in the presence of acetic anhydride. The reaction yields phenyl(8-quinolinylhydrazono)acetic acid as a yellow solid with a melting point of 240-242°C.
属性
IUPAC Name |
(2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)16(13-6-2-1-3-7-13)20-19-14-10-4-8-12-9-5-11-18-15(12)14/h1-11,19H,(H,21,22)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTTUNAKDGMUAT-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-phenyl-2-(quinolin-8-ylhydrazinylidene)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
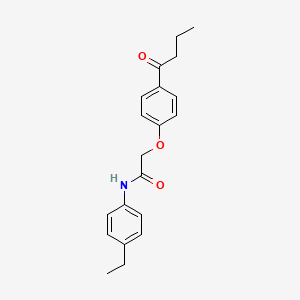
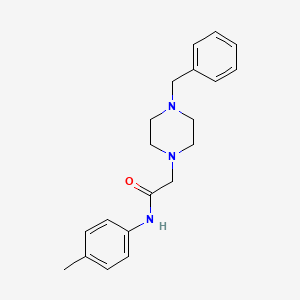
![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
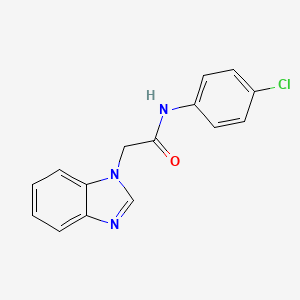

![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
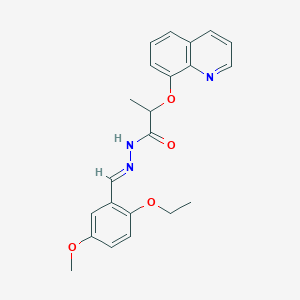
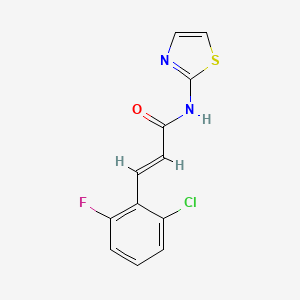
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)